

Mass Spectrometry of 5-Hydroxy-2-methylbenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzaldehyde

Cat. No.: B1195015

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **5-Hydroxy-2-methylbenzaldehyde** ($C_8H_8O_2$), a substituted aromatic aldehyde. This document details its mass spectral data, proposes a fragmentation pathway, and outlines a general experimental protocol for its analysis.

Core Compound Data

5-Hydroxy-2-methylbenzaldehyde is an organic compound with a molecular weight of approximately 136.15 g/mol .^{[1][2]} The precise monoisotopic mass is 136.052429494 Da.^[1] This information is fundamental for the accurate identification and characterization of the molecule using mass spectrometry.

Table 1: Physicochemical and Mass Spectrometric Data for 5-Hydroxy-2-methylbenzaldehyde

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₂	[1][2]
Molecular Weight	136.15 g/mol	[1]
Monoisotopic Mass	136.052429494 Da	[1]
IUPAC Name	5-hydroxy-2-methylbenzaldehyde	[1]
CAS Number	23942-00-9	[1][2]

Mass Spectral Analysis and Fragmentation

Electron Ionization (EI) is a common technique for the mass analysis of small, volatile molecules like **5-Hydroxy-2-methylbenzaldehyde**. The resulting mass spectrum is characterized by a molecular ion peak and several fragment ions, which provide structural information.

Key Spectral Features

The NIST Mass Spectrometry Data Center provides GC-MS data for **5-Hydroxy-2-methylbenzaldehyde**, which reveals several key peaks.[1] The mass spectrum of its isomer, 2-Hydroxy-5-methylbenzaldehyde, shows a similar pattern, suggesting analogous fragmentation processes.[3][4][5]

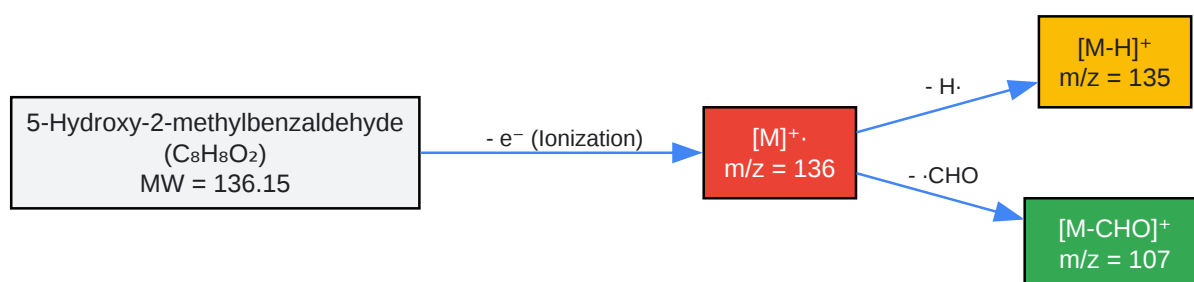
Table 2: Major Mass-to-Charge Ratios (m/z) observed in the EI Mass Spectrum of Hydroxy-methylbenzaldehyde Isomers

m/z	Proposed Ion	Relative Intensity	Source
136	[M] ⁺	High	[1][3]
135	[M-H] ⁺	High	[1][3]
107	[M-CHO] ⁺	Medium	[1][3]
77	[C ₆ H ₅] ⁺	Low	Inferred

Relative intensities are general observations from available data and may vary with experimental conditions.

Proposed Fragmentation Pathway

Based on the principles of mass spectrometry for aromatic aldehydes, the following fragmentation pathway for **5-Hydroxy-2-methylbenzaldehyde** is proposed. The initial event is the removal of an electron to form the molecular ion (m/z 136). Subsequent fragmentation occurs through characteristic losses of a hydrogen atom or the formyl group.



[Click to download full resolution via product page](#)

Caption: Proposed EI fragmentation pathway of **5-Hydroxy-2-methylbenzaldehyde**.

Experimental Protocols

A generalized protocol for the analysis of **5-Hydroxy-2-methylbenzaldehyde** by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on standard methods for the analysis of aromatic compounds.

Sample Preparation

- **Dissolution:** Accurately weigh a small amount of the **5-Hydroxy-2-methylbenzaldehyde** standard and dissolve it in a high-purity volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a stock solution of known concentration (e.g., 1 mg/mL).
- **Dilution:** Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range for calibration. The final concentration should be in the low $\mu\text{g/mL}$ to ng/mL range, depending on the instrument's sensitivity.

- **Sample Matrix:** For the analysis of the compound in a complex matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

GC-MS Instrumentation and Conditions

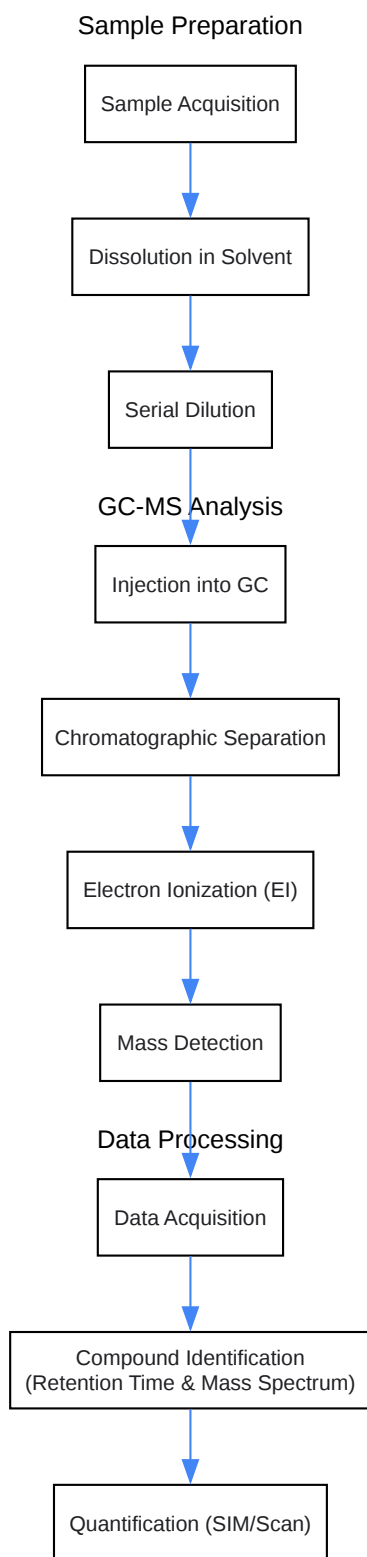
- **Gas Chromatograph:**
 - **Column:** A non-polar or low-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable for separating aromatic compounds.
 - **Injection:** Use a split/splitless injector, typically in splitless mode for trace analysis, with an injection volume of 1 μ L.
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
 - **Oven Temperature Program:**
 - **Initial temperature:** 50-70°C, hold for 1-2 minutes.
 - **Ramp:** Increase the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.
 - **Final hold:** Hold at the final temperature for 2-5 minutes.
- **Mass Spectrometer:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Analyzer:** Quadrupole, Ion Trap, or Time-of-Flight (TOF).
 - **Scan Range:** Scan from m/z 40 to 200 to cover the molecular ion and expected fragments.
 - **Ion Source Temperature:** 200-230°C.
 - **Transfer Line Temperature:** 250-280°C.

Data Acquisition and Analysis

- Acquire the mass spectra in full scan mode to identify the compound and its fragmentation pattern.
- For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions (e.g., m/z 136, 135, and 107).
- Identify the compound by comparing its retention time and mass spectrum with that of a certified reference standard. The NIST Mass Spectral Library can also be used for tentative identification.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of **5-Hydroxy-2-methylbenzaldehyde**.



[Click to download full resolution via product page](#)

Caption: General workflow for GC-MS analysis of **5-Hydroxy-2-methylbenzaldehyde**.

Predicted Collision Cross Section Data

For advanced mass spectrometry techniques such as ion mobility-mass spectrometry, predicted collision cross-section (CCS) values can be valuable for enhancing identification confidence.

Table 3: Predicted Collision Cross Section (CCS) Values for 5-Hydroxy-2-methylbenzaldehyde Adducts

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	137.05971	123.4
[M+Na] ⁺	159.04165	133.1
[M-H] ⁻	135.04515	126.6
[M+NH ₄] ⁺	154.08625	145.1
[M+K] ⁺	175.01559	131.0
[M+H-H ₂ O] ⁺	119.04969	118.8
[M] ⁺	136.05188	124.1

Data sourced from PubChem.[\[6\]](#)

This guide provides a foundational understanding of the mass spectrometric behavior of **5-Hydroxy-2-methylbenzaldehyde**. Researchers can use this information to develop and validate analytical methods for the identification and quantification of this compound in various matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 4. C₇H₆O C₆H₅CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting | Separation Science [sepscience.com]
- 6. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mass Spectrometry of 5-Hydroxy-2-methylbenzaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195015#mass-spectrometry-of-5-hydroxy-2-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

